molecular formula C17H16Cl2N2OS B14500301 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- CAS No. 65240-96-2

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-

Cat. No.: B14500301
CAS No.: 65240-96-2
M. Wt: 367.3 g/mol
InChI Key: DAOQXOMAPLHZKD-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-: is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and two chloroethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- typically involves the reaction of phenothiazine with chloroethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.

    Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Reduced forms with different reactivity.

    Substitution: Substituted products with new functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various phenothiazine derivatives, which are important in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antipsychotic and anti-inflammatory effects.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

  • 10H-Phenothiazine-10-carboxamide
  • N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
  • 10H-Phenothiazine-2-carboxamide

Comparison: Compared to other phenothiazine derivatives, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)- is unique due to the presence of two chloroethyl groups. These groups enhance its reactivity and potential for forming covalent bonds with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

65240-96-2

Molecular Formula

C17H16Cl2N2OS

Molecular Weight

367.3 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C17H16Cl2N2OS/c18-9-11-20(12-10-19)17(22)21-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)21/h1-8H,9-12H2

InChI Key

DAOQXOMAPLHZKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)N(CCCl)CCCl

Origin of Product

United States

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